Cas no 2287281-55-2 ({[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine)

{[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine structure
2287281-55-2 structure
Product name:{[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
CAS No:2287281-55-2
MF:C13H15Cl2N
Molecular Weight:256.170901536942
CID:6080587
PubChem ID:137944590

{[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • {[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
    • 1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
    • 2287281-55-2
    • EN300-6760688
    • {[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
    • インチ: 1S/C13H15Cl2N/c1-16-8-12-5-13(6-12,7-12)9-3-2-4-10(14)11(9)15/h2-4,16H,5-8H2,1H3
    • InChIKey: GORBHEZHFQERFQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C12CC(CNC)(C1)C2)Cl

計算された属性

  • 精确分子量: 255.0581549g/mol
  • 同位素质量: 255.0581549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 3.5

{[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6760688-0.05g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
0.05g
$2097.0 2023-05-30
Enamine
EN300-6760688-0.5g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
0.5g
$2396.0 2023-05-30
Enamine
EN300-6760688-1.0g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
1g
$2496.0 2023-05-30
Enamine
EN300-6760688-2.5g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
2.5g
$4892.0 2023-05-30
Enamine
EN300-6760688-10.0g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
10g
$10732.0 2023-05-30
Enamine
EN300-6760688-0.1g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
0.1g
$2197.0 2023-05-30
Enamine
EN300-6760688-0.25g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
0.25g
$2297.0 2023-05-30
Enamine
EN300-6760688-5.0g
{[3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287281-55-2
5g
$7238.0 2023-05-30

{[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine 関連文献

{[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amineに関する追加情報

Comprehensive Overview of {[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine (CAS No. 2287281-55-2)

The compound {[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine, identified by its CAS No. 2287281-55-2, represents a unique and highly specialized chemical entity in the field of organic chemistry. Its structural complexity, featuring a bicyclo[1.1.1]pentane core substituted with a 2,3-dichlorophenyl group and a methylamine moiety, has garnered significant interest among researchers and pharmaceutical developers. This molecule's distinct architecture positions it as a promising candidate for various applications, particularly in drug discovery and material science.

In recent years, the demand for novel small-molecule scaffolds has surged, driven by the need for innovative therapeutic agents. The bicyclo[1.1.1]pentane framework, as seen in {[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine, is increasingly recognized for its ability to mimic bioisosteric replacements for traditional aromatic rings. This property is particularly valuable in medicinal chemistry, where optimizing drug-like properties such as solubility, metabolic stability, and target binding affinity is critical. Researchers are actively exploring this compound's potential in addressing challenges related to central nervous system (CNS) drug delivery and GPCR modulation.

The synthesis of CAS No. 2287281-55-2 involves sophisticated multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Key steps typically include the construction of the bicyclo[1.1.1]pentane skeleton, followed by selective functionalization at the 1-position with the methylamine group. The introduction of the 2,3-dichlorophenyl moiety further enhances the compound's steric and electronic profile, making it a versatile intermediate for further derivatization. Recent advancements in flow chemistry and catalysis have streamlined the production of such complex molecules, reducing costs and improving scalability.

From a structure-activity relationship (SAR) perspective, {[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine offers intriguing possibilities. The dichlorophenyl group is known to influence lipophilicity and target engagement, while the methylamine tail can participate in hydrogen bonding interactions with biological targets. Computational studies, including molecular docking and quantum mechanical calculations, suggest that this compound may exhibit favorable binding to proteins involved in neurotransmitter regulation. These insights have spurred interest in its potential as a lead compound for neurological disorders.

In the context of green chemistry and sustainability, the development of CAS No. 2287281-55-2 aligns with efforts to minimize environmental impact. Researchers are exploring solvent-free synthesis and biocatalytic routes to produce this compound more sustainably. Additionally, its potential as a building block for high-performance materials is being investigated, particularly in the design of polymeric networks with tailored mechanical and thermal properties.

The growing popularity of fragment-based drug discovery (FBDD) has further highlighted the relevance of {[3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine. Its compact yet functionalized structure makes it an ideal fragment library component, enabling rapid exploration of chemical space. Coupled with modern high-throughput screening (HTS) techniques, this compound could accelerate the identification of novel therapeutic candidates for unmet medical needs.

As the scientific community continues to unravel the potential of CAS No. 2287281-55-2, collaborations between academia and industry are expected to drive innovation. Its unique combination of a rigid bicyclic core and polar functional groups offers a compelling case for further investigation. Whether as a pharmacophore or a material precursor, this compound exemplifies the convergence of creativity and precision in modern chemical research.

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